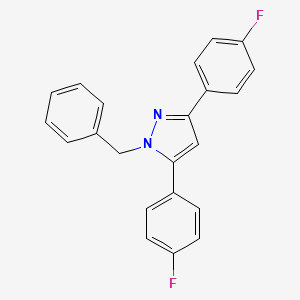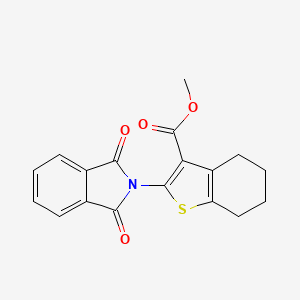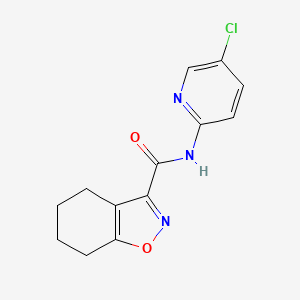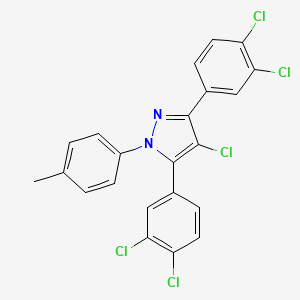
1-benzyl-3,5-bis(4-fluorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves the following steps:
Knöevenagel Condensation: This reaction involves the condensation of 1-benzyl-4-piperidinone with aromatic aldehydes to form 1-benzyl-3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones.
Cycloaddition Reaction: The resulting product undergoes a one-pot, three-component reaction with benzylamines and ninhydrin in ethanol to afford the desired pyrazole derivative.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl rings.
Scientific Research Applications
1-Benzyl-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
1-Benzyl-3,5-bis(4-chlorophenyl)-1H-pyrazole: This compound is similar in structure but contains chlorophenyl groups instead of fluorophenyl groups.
1-Benzyl-3,5-bis(4-bromophenyl)-1H-pyrazole: Another similar compound with bromophenyl groups.
1-Benzyl-3,5-bis(4-methylphenyl)-1H-pyrazole: This compound features methylphenyl groups.
Uniqueness: 1-Benzyl-3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this pyrazole derivative particularly interesting for research and development.
Properties
Molecular Formula |
C22H16F2N2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-benzyl-3,5-bis(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C22H16F2N2/c23-19-10-6-17(7-11-19)21-14-22(18-8-12-20(24)13-9-18)26(25-21)15-16-4-2-1-3-5-16/h1-14H,15H2 |
InChI Key |
XTWNODWXRFUHBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3,5-bis(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10934290.png)

![(3aR,7aS)-2-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10934297.png)

![5-{(1E)-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10934311.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)pentyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10934326.png)
![N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10934339.png)
![1-(4-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10934342.png)
![ethyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10934343.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10934344.png)

![N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10934357.png)
![2-[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10934363.png)
![N-[4-(4-methylpiperidin-1-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10934364.png)
